molecular formula C21H17F3N4S2 B2382069 4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole CAS No. 338759-64-1

4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

Cat. No. B2382069
CAS RN: 338759-64-1
M. Wt: 446.51
InChI Key: GSEQHIALOGMVHP-UHFFFAOYSA-N
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Description

1,2,4-Triazoles and thiazoles are classes of compounds that have been extensively studied due to their diverse biological activities . They are heterocyclic compounds, meaning they contain a ring made up of more than one type of atom. In this case, the rings contain carbon, nitrogen (in the case of triazoles), and sulfur (in the case of thiazoles). These compounds are often used as building blocks in medicinal chemistry, as they can be modified to produce a wide range of biologically active molecules .


Synthesis Analysis

The synthesis of 1,2,4-triazoles and thiazoles often involves the reaction of a suitable precursor with a reagent that introduces the triazole or thiazole ring . For example, one method for synthesizing 1,2,4-triazoles involves the reaction of thiosemicarbazide with an acylating agent, followed by cyclization .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles and thiazoles is characterized by a five-membered ring containing three carbon atoms and either two nitrogen atoms (for triazoles) or one nitrogen and one sulfur atom (for thiazoles) . The presence of these heteroatoms can significantly influence the chemical properties of these compounds.


Chemical Reactions Analysis

1,2,4-Triazoles and thiazoles can undergo a variety of chemical reactions, depending on the substituents present on the ring . For example, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles and thiazoles can be influenced by the substituents present on the ring . For example, the presence of certain groups can affect the compound’s solubility, boiling point, and reactivity .

Scientific Research Applications

Pharmacological Properties

Research has shown the pharmacological potential of 1,2,4-triazole derivatives. For instance, compounds synthesized from 4-methyl-4H-1,2,4-triazole-3-thiol demonstrated effects on the central nervous system (CNS) in mice, highlighting their potential for CNS-related applications (Maliszewska-Guz et al., 2005).

Antimicrobial Activity

Several studies have synthesized new derivatives of 1,2,4-triazole and investigated their antimicrobial activities. These derivatives have shown significant antimicrobial effects against various microorganisms, indicating their potential in the development of new antimicrobial agents (Popiołek et al., 2011).

Antioxidative Activity

1,2,4-triazole derivatives have also been studied for their antioxidative properties. For example, certain derivatives have shown excellent antioxidant activity, even outperforming some control substances like cefazolin (Tumosienė et al., 2014).

Anticancer Properties

Some 1,2,4-triazole derivatives have been tested for their cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer. Certain compounds were identified as particularly active in 3D cell cultures, indicating their potential as anticancer agents (Šermukšnytė et al., 2022).

Fungicidal Activity

The fungicidal properties of 1,2,4-triazole derivatives have also been explored. Some derivatives demonstrated notable fungicidal activity, which could be valuable in agricultural and pharmaceutical applications (El-Telbani et al., 2007).

Mechanism of Action

The mechanism of action of 1,2,4-triazoles and thiazoles can vary widely, depending on the specific compound and its biological target . For example, some 1,2,4-triazoles have been found to have antiviral activity, and are thought to work by inhibiting key enzymes in the viral replication process .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazoles and thiazoles can vary widely, depending on the specific compound . As with any chemical, appropriate safety precautions should be taken when handling these compounds.

Future Directions

Research into 1,2,4-triazoles and thiazoles is ongoing, with many potential applications in medicinal chemistry . Future directions may include the development of new synthetic methods, the exploration of new biological activities, and the design of new drugs based on these scaffolds .

properties

IUPAC Name

4-[4-ethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-2-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4S2/c1-2-28-18(17-13-29-19(25-17)15-8-4-3-5-9-15)26-27-20(28)30-12-14-7-6-10-16(11-14)21(22,23)24/h3-11,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEQHIALOGMVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CSC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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